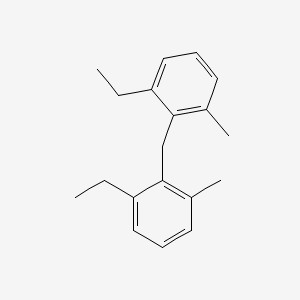
1,1'-Methylenebis(2-ethyl-6-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis(2-ethyl-6-methylbenzene) is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by two benzene rings connected by a methylene bridge, with each benzene ring substituted by an ethyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(2-ethyl-6-methylbenzene) typically involves the reaction of 2-ethyl-6-methylbenzyl chloride with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a benzylic carbocation intermediate, which then reacts with formaldehyde to form the methylene bridge.
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis(2-ethyl-6-methylbenzene) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis(2-ethyl-6-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
1,1’-Methylenebis(2-ethyl-6-methylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(2-ethyl-6-methylbenzene) involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene rings act as nucleophiles and react with electrophiles. The methylene bridge provides structural stability and influences the reactivity of the benzene rings.
Comparison with Similar Compounds
Similar Compounds
1,1’-Methylenebis(2-methylbenzene): Similar structure but lacks the ethyl groups.
1,1’-Methylenebis(4-methylbenzene): Similar structure with methyl groups in different positions.
1,1’-Methylenebis(2,4-dimethylbenzene): Contains additional methyl groups on the benzene rings.
Uniqueness
1,1’-Methylenebis(2-ethyl-6-methylbenzene) is unique due to the presence of both ethyl and methyl groups on the benzene rings, which can influence its chemical reactivity and physical properties
Properties
CAS No. |
106976-39-0 |
|---|---|
Molecular Formula |
C19H24 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
1-ethyl-2-[(2-ethyl-6-methylphenyl)methyl]-3-methylbenzene |
InChI |
InChI=1S/C19H24/c1-5-16-11-7-9-14(3)18(16)13-19-15(4)10-8-12-17(19)6-2/h7-12H,5-6,13H2,1-4H3 |
InChI Key |
UNLXSXMBLRNZLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1CC2=C(C=CC=C2CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



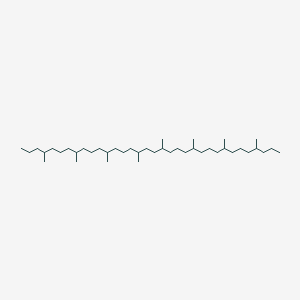

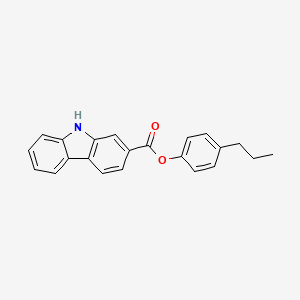
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)
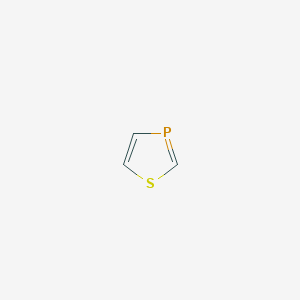
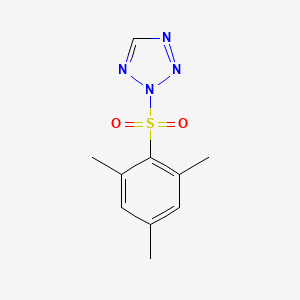
![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
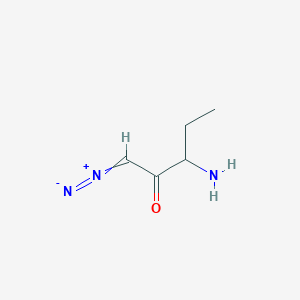
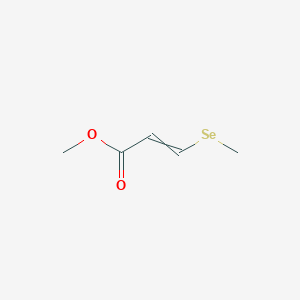
![4-[(4-Methylphenyl)sulfanyl]benzonitrile](/img/structure/B14319626.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-](/img/structure/B14319630.png)

